molecular formula C33H37N5O9 B14067101 Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-

Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-

Cat. No.: B14067101
M. Wt: 647.7 g/mol
InChI Key: MDBOQTUKPHSCJO-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (S)-13-(2-amino-2-oxoethyl)-11-benzyl-3,6,9,12-tetraoxo-1-phenyl-2,15-dioxa-4,7,10,13-tetraazaheptadecan-17-oate is a complex organic compound with a unique structure that includes multiple functional groups such as amides, esters, and amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (S)-13-(2-amino-2-oxoethyl)-11-benzyl-3,6,9,12-tetraoxo-1-phenyl-2,15-dioxa-4,7,10,13-tetraazaheptadecan-17-oate typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-13-(2-amino-2-oxoethyl)-11-benzyl-3,6,9,12-tetraoxo-1-phenyl-2,15-dioxa-4,7,10,13-tetraazaheptadecan-17-oate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, N-bromoacetamide, and lithium hydroxide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl (S)-13-(2-amino-2-oxoethyl)-11-benzyl-3,6,9,12-tetraoxo-1-phenyl-2,15-dioxa-4,7,10,13-tetraazaheptadecan-17-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (S)-13-(2-amino-2-oxoethyl)-11-benzyl-3,6,9,12-tetraoxo-1-phenyl-2,15-dioxa-4,7,10,13-tetraazaheptadecan-17-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H37N5O9

Molecular Weight

647.7 g/mol

IUPAC Name

benzyl 2-[[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoyl]amino]methoxy]acetate

InChI

InChI=1S/C33H37N5O9/c34-28(39)19-38(23-45-22-31(42)46-20-25-12-6-2-7-13-25)32(43)27(16-24-10-4-1-5-11-24)37-30(41)18-35-29(40)17-36-33(44)47-21-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H2,34,39)(H,35,40)(H,36,44)(H,37,41)/t27-/m0/s1

InChI Key

MDBOQTUKPHSCJO-MHZLTWQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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